Home > Products > Screening Compounds P8070 > Cobicistat Open Morpholine
Cobicistat Open Morpholine -

Cobicistat Open Morpholine

Catalog Number: EVT-1502664
CAS Number:
Molecular Formula: C₃₉H₅₁N₇O₆S₂
Molecular Weight: 778
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cobicistat is a potent and selective inhibitor of human cytochrome P450 3A enzymes, primarily utilized as a pharmacoenhancer in antiretroviral therapy for HIV. Its chemical classification falls under the category of morpholine derivatives due to the presence of a morpholine ring in its structure. Cobicistat enhances the pharmacokinetics of other antiretroviral agents by inhibiting their metabolism, thereby increasing their effectiveness and duration of action in the body.

Source and Classification

Cobicistat, also known as GS-9350, was developed by Gilead Sciences and is classified as a pharmaceutical compound. It is primarily used in combination with other antiretroviral medications such as elvitegravir and tenofovir disoproxil fumarate in fixed-dose regimens. The compound's classification as a cytochrome P450 3A inhibitor positions it uniquely within the pharmaceutical landscape, particularly in HIV treatment protocols.

Synthesis Analysis

Methods and Technical Details

The synthesis of cobicistat involves several key steps that utilize various intermediates. The process typically begins with the preparation of a symmetric 1,4-diamine intermediate, which can be derived from commercially available L-phenylalaninol. The synthesis pathway includes:

  1. Formation of Intermediates: The initial steps involve the protection of functional groups and cyclization reactions to form key intermediates. For instance, the aziridine intermediate is synthesized by protecting L-phenylalaninol with N,N-dimethylsulfamoyl chloride followed by cyclization to yield the desired aziridine structure .
  2. Coupling Reactions: The final cobicistat product is obtained through coupling reactions involving various intermediates, including thiazolyl amines and lactones. These reactions are facilitated by reagents such as carbonyl diimidazole, leading to the formation of urea derivatives that are subsequently hydrolyzed and coupled to form cobicistat .
  3. Optimization for Yield: Recent improvements in synthesis have focused on using cost-effective reagents and processes that are scalable for large production, enhancing both yield and quality of cobicistat .
Molecular Structure Analysis

Structure and Data

Cobicistat has a complex molecular structure characterized by its morpholine ring and thiazole moiety. Its chemical formula is C40H54N7O5S2C_{40}H_{54}N_{7}O_{5}S_{2} with a molecular weight of approximately 703.1 g/mol. The structural representation includes:

  • Morpholine Ring: A six-membered ring containing one oxygen and one nitrogen atom.
  • Thiazole Ring: A five-membered ring containing sulfur and nitrogen atoms.

The three-dimensional conformation plays a crucial role in its interaction with cytochrome P450 enzymes, influencing its inhibitory activity.

Chemical Reactions Analysis

Reactions and Technical Details

Cobicistat undergoes various chemical transformations during its metabolic processing in the body. Key reactions include:

  1. Glycine Conjugation: This pathway involves the conjugation of cobicistat with glycine, which is significant for its excretion .
  2. Morpholine Ring-Opening: This reaction can lead to different metabolites that may influence the pharmacokinetics of cobicistat .
  3. Thiazole Ring-Opening: Similar to morpholine, thiazole can also undergo ring-opening reactions contributing to metabolic pathways .

These reactions are facilitated by human liver microsomes and cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are crucial for cobicistat metabolism .

Mechanism of Action

Process and Data

Cobicistat functions primarily as an inhibitor of cytochrome P450 3A enzymes, which are responsible for the metabolism of many drugs. By inhibiting these enzymes, cobicistat effectively increases the plasma concentrations of co-administered antiretroviral drugs, enhancing their therapeutic effects without directly exhibiting anti-HIV activity itself.

The mechanism involves:

  • Competitive Inhibition: Cobicistat competes with substrates for binding sites on CYP3A enzymes.
  • Reduction in Drug Clearance: By inhibiting these enzymes, cobicistat reduces the clearance rate of other drugs metabolized by CYP3A4, allowing them to remain active longer in circulation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cobicistat exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Cobicistat is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is not widely reported but is crucial for understanding its formulation characteristics.

These properties are essential for its formulation into tablets or other delivery systems used in clinical settings.

Applications

Scientific Uses

Cobicistat's primary application lies in HIV treatment regimens where it acts as a booster for other antiretroviral drugs. Its role as a pharmacoenhancer allows for:

  • Improved Efficacy: Enhancing the effectiveness of other medications by increasing their bioavailability.
  • Fixed-Dose Combinations: Being part of fixed-dose combinations simplifies treatment regimens for patients .

Moreover, ongoing research explores potential applications beyond HIV treatment, including its use in combination therapies for other viral infections or conditions requiring cytochrome P450 modulation.

Chemical Structure and Synthesis of Cobicistat Open Morpholine Derivatives

Structural Elucidation of Cobicistat Open Morpholine Impurity

Molecular Formula and Stereochemical Configuration

Cobicistat Open Morpholine Impurity (chemical name: Thiazol-5-ylmethyl ((2R,5R)-5-((S)-4-(N-(2-hydroxyethyl)formamido)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanamido)-1,6-diphenylhexan-2-yl)carbamate) is a structural analog of cobicistat featuring ring-opening of the morpholine moiety. Its molecular formula is C39H51N7O6S2, with a molecular weight of 778.0 g/mol [5] [6]. This contrasts with native cobicistat (C40H53N7O5S2, MW: 776.02 g/mol), highlighting the replacement of the cyclic morpholine with an N-(2-hydroxyethyl)formamido group [1] [2].

The impurity retains cobicistat’s core stereochemical configuration: (2R,5R) at the diphenylhexan-2-yl backbone and (S) chirality at the butanamido side chain [5] [6]. This stereospecificity is critical for molecular interactions, as alterations can impact binding affinity to CYP3A enzymes. The structural divergence occurs specifically at Position 4 of the butanamido chain, where the morpholine ring is replaced by an open-chain formamide-ethanol moiety [2] [6].

Table 1: Comparative Molecular Features of Cobicistat and Its Open Morpholine Impurity

PropertyCobicistatOpen Morpholine Impurity
Molecular FormulaC40H53N7O5S2C39H51N7O6S2
Molecular Weight776.02 g/mol778.0 g/mol
Stereochemistry(2R,5R), (S)-side chain(2R,5R), (S)-side chain
Key Structural ChangeClosed morpholine ringN-(2-Hydroxyethyl)formamido
CAS Number1004316-88-4Not Assigned

Key Functional Groups and Reactive Sites

The impurity’s structure contains several pharmacologically significant functional groups:

  • Carbamate Group: Positioned at the thiazol-5-ylmethyl terminus (O=C-O-CH2-thiazole), susceptible to hydrolytic cleavage under acidic/basic conditions [5] [6].
  • Thiazole Heterocycles: Two conserved thiazole rings (at Positions 4 and 5) mediate hydrophobic interactions. The 2-isopropylthiazol-4-yl group is integral to urea linkage formation [1] [5].
  • Urea Linkage: A 3-((2-isopropylthiazol-4-yl)methyl)-3-methylurea moiety creates hydrogen-bonding sites critical for enzyme inhibition [6].
  • Open-Chain Morpholine Replacement: Features a tertiary amide (formamido) and a terminal hydroxyethyl group (–CH2CH2OH). This group increases hydrophilicity and introduces potential oxidation sites at the alcohol [2] [10].

Reactive hotspots include:

  • The formamide carbonyl, prone to nucleophilic attack.
  • The hydroxyethyl terminus, which may undergo esterification or oxidation.
  • The urea NH groups, involved in acid/base-mediated degradation [6] [10].

Table 2: Reactivity Profile of Functional Groups in Open Morpholine Impurity

Functional GroupReactivityStability Concerns
Carbamate (O=C-O-CH2)Hydrolysis under extreme pHForms amine and CO2
Formamido (N-C=O)Nucleophilic substitutionMay degrade to carboxylic acid
Hydroxyethyl (–CH2OH)Oxidation to aldehyde/carboxylic acidSolvent-dependent degradation
Urea (N–C=O)Acid/Base-catalyzed decompositionForms amines and CO2

Synthetic Pathways for Morpholine Ring-Opening Metabolites

Chemical Synthesis of M9-1 and Related Analogues [1] [2]

The morpholine ring-opened metabolite M9-1 is synthesized via controlled hydrolysis of cobicistat. The process involves:

  • Acid-Catalyzed Ring Opening: Cobicistat undergoes reflux in aqueous HCl (1–2N, 60–80°C), cleaving the morpholine’s C–O bond to generate 4-(2-hydroxyethylamino)butanoic acid intermediate [1] [2].
  • Formamide Formation: The intermediate reacts with formic acetic anhydride (HCOOC(O)CH3) under inert atmosphere to yield N-(2-hydroxyethyl)formamido side chain [2] [6].
  • Purification: Reverse-phase chromatography (C18 column) using acetonitrile/water gradients isolates M9-1 with >95% purity [5] [6].

Alternative routes start from advanced cobicistat intermediates:

  • Route A: L-methionine-derived precursor is coupled with thiazol-5-ylmethyl chloroformate before introducing the open morpholine segment via peptide coupling [1] [7].
  • Route B: Enzymatic hydrolysis using morpholine oxidase mimics (non-commercial) selectively opens the ring but faces scalability challenges [7].

Key Synthesis Challenges:

  • Stereointegrity maintenance during ring opening.
  • Overhydrolysis of carbamate/urea groups.
  • Separation from dimeric impurities (e.g., C–S–C linked dimers) [7].

Role of Morpholine Substitution in Stability and Reactivity

Morpholine’s replacement with an open-chain analog fundamentally alters molecular behavior:

  • Solubility: The hydroxyethyl group enhances aqueous solubility (LogP: −0.86 for morpholine vs. −1.21 for open analog), facilitating renal excretion [3] [10].
  • Metabolic Stability: Open morpholine resists CYP3A4-mediated oxidation but remains vulnerable to esterase cleavage at the carbamate site [1] [10].
  • Chemical Reactivity: The formamide group increases electrophilicity, accelerating nucleophilic adduct formation (e.g., with glutathione). Forced degradation studies show >20% degradation under oxidative stress (H2O2, 48h) versus <5% for closed morpholine [6] [10].
  • Analytical Implications: The open chain complicates detection via HPLC-UV due to polarity. Derivatization with 1-Naphthyl isothiocyanate enhances UV absorption, enabling quantification at residues as low as 0.1000 μg/mL [10].

Stability Comparison:

  • Closed Morpholine (Cobicistat): Stable to hydrolysis (t1/2 > 6 months at pH 7.4) but oxidizable at the morpholine ring.
  • Open Morpholine (M9-1): Resists ring-specific oxidation but undergoes formamide hydrolysis (t1/2 = 30 days at pH 7.4) and alcohol oxidation [3] [10].

Properties

Product Name

Cobicistat Open Morpholine

Molecular Formula

C₃₉H₅₁N₇O₆S₂

Molecular Weight

778

Synonyms

Thiazol-5-ylmethyl ((2R,5R)-5-((S)-4-(N-(2-Hydroxyethyl)formamido)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanamido)-1,6-diphenylhexan-2-yl)carbamate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.